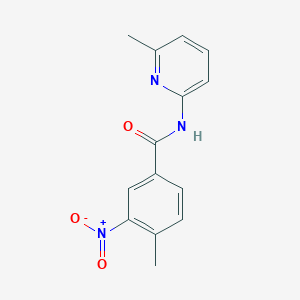
N,N'-hexane-1,6-diylbis(4-nitrobenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-hexane-1,6-diylbis(4-nitrobenzamide) is an organic compound characterized by the presence of two nitrobenzamide groups connected by a hexane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-hexane-1,6-diylbis(4-nitrobenzamide) typically involves the reaction of hexane-1,6-diamine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Hexane-1,6-diamine+24-nitrobenzoyl chloride→N,N’-hexane-1,6-diylbis(4-nitrobenzamide)+2HCl
Industrial Production Methods
Industrial production of N,N’-hexane-1,6-diylbis(4-nitrobenzamide) may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-hexane-1,6-diylbis(4-nitrobenzamide) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents (e.g., dichloromethane), and sometimes a base to facilitate the reaction.
Major Products
Reduction: The major product would be N,N’-hexane-1,6-diylbis(4-aminobenzamide).
Substitution: The products would depend on the nucleophile used, resulting in various substituted benzamides.
Aplicaciones Científicas De Investigación
N,N’-hexane-1,6-diylbis(4-nitrobenzamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its structural properties.
Mecanismo De Acción
The mechanism of action of N,N’-hexane-1,6-diylbis(4-nitrobenzamide) depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro groups can participate in redox reactions, while the amide groups can form hydrogen bonds with biological molecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-hexane-1,6-diylbis(4-aminobenzamide): Similar structure but with amino groups instead of nitro groups.
N,N’-hexane-1,6-diylbis(4-chlorobenzamide): Contains chloro groups instead of nitro groups.
N,N’-hexane-1,6-diylbis(4-methylbenzamide): Contains methyl groups instead of nitro groups.
Uniqueness
N,N’-hexane-1,6-diylbis(4-nitrobenzamide) is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. The nitro groups can participate in redox reactions, making this compound useful in various applications, including as a precursor for further chemical modifications.
Propiedades
Fórmula molecular |
C20H22N4O6 |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
4-nitro-N-[6-[(4-nitrobenzoyl)amino]hexyl]benzamide |
InChI |
InChI=1S/C20H22N4O6/c25-19(15-5-9-17(10-6-15)23(27)28)21-13-3-1-2-4-14-22-20(26)16-7-11-18(12-8-16)24(29)30/h5-12H,1-4,13-14H2,(H,21,25)(H,22,26) |
Clave InChI |
AIOTYVOXPSISBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCCCCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-bromo-3-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11704675.png)

![N-[4-[[[2-oxo-2-(2-pyridin-2-ylhydrazinyl)acetyl]amino]sulfamoyl]phenyl]acetamide](/img/structure/B11704688.png)
![2-[4'-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol](/img/structure/B11704694.png)
![2-(4-Amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B11704696.png)
![3-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11704712.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11704716.png)
![4-bromo-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704722.png)
![3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11704731.png)
![1-(Benzyloxy)-2-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B11704733.png)

![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(1-naphthyl)acetamide](/img/structure/B11704746.png)
![2,2'-[1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-oxo-3,1-propanediyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11704752.png)
